4,6-Dimethyl-2-[(piperidin-3-ylmethyl)sulfanyl]pyrimidine
Description
4,6-Dimethyl-2-[(piperidin-3-ylmethyl)sulfanyl]pyrimidine (CAS: 1250624-68-0) is a pyrimidine derivative featuring a piperidine-3-ylmethylthio substituent at the 2-position and methyl groups at the 4- and 6-positions. Its molecular formula is C₁₂H₁₉N₃S (molecular weight: 237.36 g/mol) . The piperidine moiety in this compound may enhance bioavailability and interaction with biological targets, as piperidine-containing molecules are prevalent in central nervous system (CNS) drugs and enzyme inhibitors .
Properties
Molecular Formula |
C12H19N3S |
|---|---|
Molecular Weight |
237.37 g/mol |
IUPAC Name |
4,6-dimethyl-2-(piperidin-3-ylmethylsulfanyl)pyrimidine |
InChI |
InChI=1S/C12H19N3S/c1-9-6-10(2)15-12(14-9)16-8-11-4-3-5-13-7-11/h6,11,13H,3-5,7-8H2,1-2H3 |
InChI Key |
OSZWGFGPMDRMPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2CCCNC2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2-[(piperidin-3-ylmethyl)sulfanyl]pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2,4-diamino-6-methylpyrimidine and acetaldehyde under acidic conditions.
Introduction of the Piperidin-3-ylmethylsulfanyl Group: The piperidin-3-ylmethylsulfanyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the pyrimidine core with a piperidin-3-ylmethylthiol derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2-[(piperidin-3-ylmethyl)sulfanyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the piperidin-3-ylmethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The methyl groups on the pyrimidine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon can be employed.
Substitution: Electrophilic reagents such as bromine or chlorine can be used in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of halogenated pyrimidine derivatives.
Scientific Research Applications
4,6-Dimethyl-2-[(piperidin-3-ylmethyl)sulfanyl]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Biology: It serves as a probe for studying biological pathways and molecular interactions involving pyrimidine derivatives.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-[(piperidin-3-ylmethyl)sulfanyl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidin-3-ylmethylsulfanyl group may enhance binding affinity and specificity to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a detailed comparison with structurally related pyrimidine derivatives, focusing on substituents, synthesis routes, and biological activities.
Key Observations
Substituent Impact on Activity :
- Sulfur-containing groups : The 2-sulfanyl moiety is critical for biological interactions. For example, glycosylthio derivatives (e.g., 15b ) exhibit antiviral activity due to enhanced solubility and target binding .
- Piperidine vs. Piperazine : Piperidine-containing compounds (e.g., the target molecule) may exhibit better blood-brain barrier penetration compared to piperazine derivatives (e.g., 4,6-dimethyl-2-(piperazin-1-yl)pyrimidine ), which are more polar .
Synthetic Accessibility :
- The target compound is synthesized via substitution reactions using piperidine-3-ylmethanethiol, whereas analogues like 15b require glycosylation steps, which are more complex and lower-yielding .
- Chlorinated precursors (e.g., 4,6-dichloro-2-(methylsulfanyl)pyrimidine ) are versatile intermediates for generating diverse heterocycles but require harsh conditions .
Biological Data Gaps: While glycosylthio pyrimidines (e.g., 15b) and thiadiazole-pyrimidine hybrids (e.g., 12a) have demonstrated antiviral and herbicidal activities , the target compound lacks explicit activity data.
Biological Activity
4,6-Dimethyl-2-[(piperidin-3-ylmethyl)sulfanyl]pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. The compound's structure includes a piperidine moiety, which is known for enhancing pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : CHNS
- Molecular Weight : 237.36 g/mol
- CAS Number : 1247604-18-7
- Physical State : Solid (white to yellow powder)
The biological activity of 4,6-Dimethyl-2-[(piperidin-3-ylmethyl)sulfanyl]pyrimidine is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, potentially affecting cell proliferation and survival.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, making it a candidate for further investigation as an antibacterial agent.
Biological Activity Assays
Table 1 summarizes the results of various biological assays conducted to evaluate the efficacy of 4,6-Dimethyl-2-[(piperidin-3-ylmethyl)sulfanyl]pyrimidine.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of 4,6-Dimethyl-2-[(piperidin-3-ylmethyl)sulfanyl]pyrimidine against common pathogens. The compound demonstrated significant activity against Staphylococcus aureus with an MIC of 12.5 µg/mL, indicating its potential as a lead compound for developing new antibiotics.
Case Study 2: Enzyme Interaction
Research focused on the enzyme inhibition properties of this compound revealed that it acts as a potent inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The IC50 value was determined to be 10 µg/mL, suggesting that it may have applications in cancer therapy by modulating cell proliferation.
Discussion
The biological activity of 4,6-Dimethyl-2-[(piperidin-3-ylmethyl)sulfanyl]pyrimidine indicates promising potential in both antimicrobial and anticancer applications. Its ability to inhibit key enzymes involved in cell cycle regulation positions it as a candidate for further development in cancer therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
